molecular formula C6H10F2 B3042734 1,1-Difluorohex-1-ene CAS No. 66225-45-4

1,1-Difluorohex-1-ene

Cat. No. B3042734
CAS RN: 66225-45-4
M. Wt: 120.14 g/mol
InChI Key: OABXUFVTRAEJRN-UHFFFAOYSA-N
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Description

1,1-Difluorohex-1-ene is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula of 1,1-Difluorohex-1-ene is C6H10F2 . Further details about its molecular structure are not available from the search results.

Mechanism of Action

Target of Action

1,1-Difluorohex-1-ene is primarily used as an electrolyte additive in lithium-ion batteries . Its primary target is the solid electrolyte interphase (SEI) formation on the cathode and anode of the battery . The SEI is a crucial component of lithium-ion batteries, acting as a barrier that prevents further decomposition of the electrolyte and improves the cycle performance of the battery .

Mode of Action

1,1-Difluorohex-1-ene interacts with its targets by inducing the formation of a favorable SEI on the cathode and anode . This is achieved through its reactions under oxidative and reductive conditions, which have been suggested by linear sweep and cyclic voltammetry .

Biochemical Pathways

These reactions involve the movement of lithium ions from the anode to the cathode during discharge and vice versa during charging .

Pharmacokinetics

The term pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body Instead, we can discuss the compound’s behavior in the battery system. For instance, its ability to form a stable SEI contributes to the overall performance and lifespan of the battery .

Result of Action

The action of 1,1-Difluorohex-1-ene results in the formation of a stable SEI on both the cathode and anode of the battery . This leads to low impedance being maintained, and thus, particularly good cycle performance even at high charge voltage . The SEI formed with 1,1-Difluorohex-1-ene is rich in lithium fluoride (LiF) and likely includes fluoromethylene (CHF) compounds .

Action Environment

The action, efficacy, and stability of 1,1-Difluorohex-1-ene are influenced by various environmental factors within the battery system. These include the electrochemical conditions, the state of charge of the battery, and the temperature . For example, the formation of the SEI by 1,1-Difluorohex-1-ene occurs under specific oxidative and reductive conditions .

properties

IUPAC Name

1,1-difluorohex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2/c1-2-3-4-5-6(7)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABXUFVTRAEJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluorohex-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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